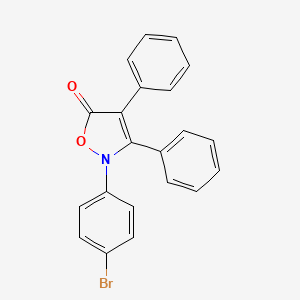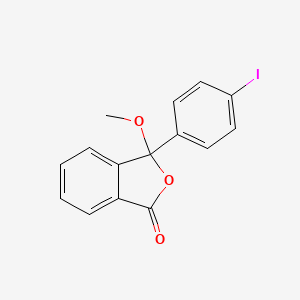
3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one is an organic compound that features a unique structure combining an iodophenyl group with a methoxyisobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one typically involves the reaction of 4-iodophenyl derivatives with methoxyisobenzofuran intermediates. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the iodophenyl and methoxyisobenzofuran groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group or other reduced forms.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives.
Scientific Research Applications
3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the methoxyisobenzofuran moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenyl derivatives: Compounds like 4-iodophenol and 4-iodobenzoic acid share the iodophenyl group but differ in their overall structure and properties.
Methoxyisobenzofuran derivatives: Compounds such as methoxyisobenzofuran-1(3H)-one have similar core structures but lack the iodophenyl group.
Uniqueness
3-(4-Iodophenyl)-3-methoxyisobenzofuran-1(3H)-one is unique due to the combination of the iodophenyl and methoxyisobenzofuran groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research applications .
Properties
CAS No. |
63263-07-0 |
|---|---|
Molecular Formula |
C15H11IO3 |
Molecular Weight |
366.15 g/mol |
IUPAC Name |
3-(4-iodophenyl)-3-methoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C15H11IO3/c1-18-15(10-6-8-11(16)9-7-10)13-5-3-2-4-12(13)14(17)19-15/h2-9H,1H3 |
InChI Key |
XXFFFUDYBBIFNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



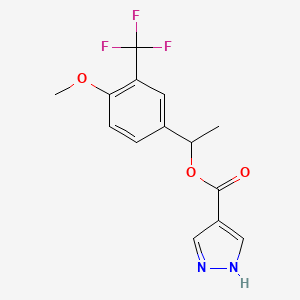
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
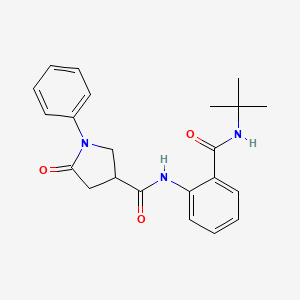
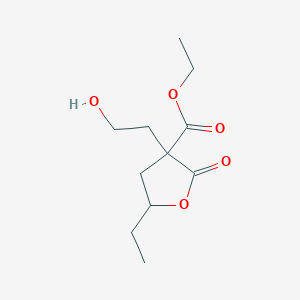
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
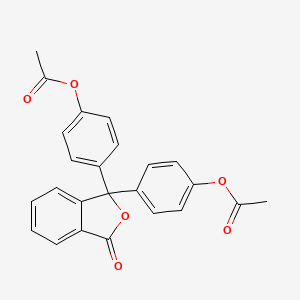


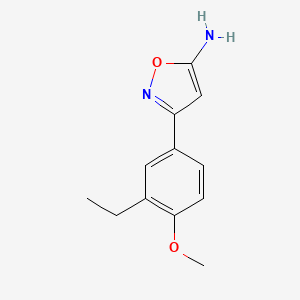
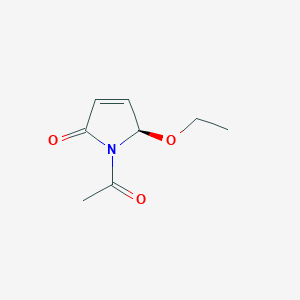
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

